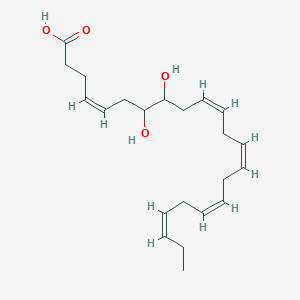

7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid

Description

7,8-Dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid (7,8-DiHDPE) is a hydroxylated derivative of a 22-carbon polyunsaturated fatty acid (PUFA) with five double bonds in the Z (cis) configuration at positions 4, 10, 13, 16, and 18. The hydroxyl groups are located at positions 7 and 8, making it a dihydroxy fatty acid (DiHFA) of the docosapentaenoic acid (DPA) family. This compound is structurally classified under the lipid category FA 22:5;O2, with a molecular formula of C₂₂H₃₄O₄ and a molecular weight of 362.5 g/mol .

Properties

CAS No. |

168111-93-1 |

|---|---|

Molecular Formula |

C22H34O4 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(4Z,7S,8R,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20(23)21(24)18-15-13-16-19-22(25)26/h3-4,6-7,9-10,12-15,20-21,23-24H,2,5,8,11,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,14-12-,15-13-/t20-,21+/m1/s1 |

InChI Key |

DPZIOENSPXELQY-JYFGGXQQSA-N |

SMILES |

CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@H](C/C=C\CCC(=O)O)O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC(C(CC=CCCC(=O)O)O)O |

Synonyms |

7,8-dihydroxydocosa-4Z,10Z,13Z,16Z,19Z-pentaenoic acid |

Origin of Product |

United States |

Preparation Methods

Preparation of the C1–C12 Fragment

The C1–C12 segment is synthesized using a Z-selective Wittig reaction between aldehyde 6 (derived from 2-deoxy-D-ribose) and the ylide generated from phosphonium salt 15 (Scheme 2 in). Reaction conditions include:

-

Solvent: Tetrahydrofuran (THF) with hexamethylphosphoric triamide (HMPA)

-

Base: Sodium hexamethyldisilazide (NaHMDS) at −78°C

The resultant alkene (16 ) is deprotected using tetrabutylammonium fluoride (TBAF) to yield a primary alcohol, which is oxidized to aldehyde 9 under Swern conditions (oxalyl chloride, dimethyl sulfide).

Synthesis of the C13–C22 Fragment

The C13–C22 fragment is constructed via a palladium-catalyzed Sonogashira coupling between alkyne 10 and iodide 18 (derived from (R)-Garner’s aldehyde). Key parameters include:

Coupling and Functionalization

The final assembly involves a Wittig reaction between aldehyde 7 and phosphonium salt 8 , followed by stereoselective dihydroxylation (Scheme 4 in):

-

Wittig Coupling : NaHMDS in THF/HMPA at −78°C, yielding tetraene 20 (47% yield).

-

Dihydroxylation : Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆) in tert-butanol/water (1:1) at 0°C. This step introduces the 7,8-dihydroxy groups with >90% enantiomeric excess (ee).

Purification and Analytical Characterization

Chromatographic Purification

Crude synthetic 7,8-DiHDPA is purified via:

Spectroscopic Validation

-

NMR Spectroscopy :

-

LC-MS Analysis :

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like chromium trioxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like halides or amines in the presence of a suitable base.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and applications.

Scientific Research Applications

Anti-inflammatory Properties

One of the most notable applications of 7,8-DHDPA is its anti-inflammatory effects. Research has indicated that this compound can modulate inflammatory responses by influencing the production of pro-inflammatory cytokines. For instance, studies have shown that 7,8-DHDPA can reduce the expression of inflammatory markers in macrophages, suggesting its potential use in treating inflammatory diseases such as arthritis and cardiovascular conditions .

Neuroprotective Effects

7,8-DHDPA has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to promote neuronal survival and reduce apoptosis in neuronal cells exposed to oxidative stress. These findings indicate a possible role for 7,8-DHDPA in neuroprotection against conditions like Alzheimer's disease and Parkinson's disease .

Metabolic Regulation

This compound also plays a role in metabolic regulation. It has been shown to influence lipid metabolism and insulin sensitivity, making it a candidate for research into obesity and type 2 diabetes management. Studies suggest that 7,8-DHDPA can enhance insulin signaling pathways, thereby improving glucose uptake in peripheral tissues .

Cardiovascular Health

The cardiovascular benefits of 7,8-DHDPA are linked to its ability to modulate lipid profiles and reduce blood pressure. Animal studies have demonstrated that supplementation with this compound can lead to improved endothelial function and reduced arterial stiffness, which are critical factors in cardiovascular health .

Case Study 1: Anti-Inflammatory Mechanisms

A study published in the Journal of Natural Products explored the anti-inflammatory mechanisms of 7,8-DHDPA using murine models of inflammation. The results indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, key mediators of inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a study conducted by researchers at a leading university, the neuroprotective effects of 7,8-DHDPA were assessed using primary neuronal cultures exposed to amyloid-beta peptides. The findings revealed that pre-treatment with the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Data Table: Summary of Research Findings

Mechanism of Action

The biological effects of 7,8-dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid are mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in lipid metabolism and inflammatory pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Key Properties :

- IUPAC Name: (4Z,7Z,10Z,13Z,16Z,19Z)-7,8-dihydroxydocosa-4,10,13,16,19-pentaenoic acid

- SMILES : O=C(O)CCC=CCC(O)C(O)CC=CCC=CCC=CCCC

- Solubility: Typically supplied in ethanol for laboratory use; polar due to hydroxyl groups, requiring inert solvents like DMSO for experimental applications .

- Stability : Sensitive to oxidation; stored at -20°C for long-term preservation .

Comparison with Similar Compounds

Hydroxylated PUFAs exhibit diverse biological activities depending on chain length, double bond positions, and hydroxylation patterns. Below is a detailed comparison of 7,8-DiHDPE with structurally related compounds:

Table 1: Structural and Functional Comparison of Hydroxylated PUFAs

Structural Differences

- Chain Length: 7,8-DiHDPE is a C22 compound, while others like 12R,13R-dihydroxyeicosatetraenoic acid (C20) are shorter .

- Hydroxylation Sites : Hydroxyl positions dictate receptor specificity. For example, 16,17-DiHDPE activates PPARγ, while 13,14-DiHDPE targets ion pumps .

- Double Bond Configuration : The Z/E configuration affects membrane fluidity and enzyme binding. Maresin 1 (MaR1) contains an E bond at position 8, enhancing its pro-resolving activity compared to all-Z PUFAs .

Biological Activity

7,8-Dihydroxydocosa-4(Z),10(Z),13(Z),16(Z),19(Z)-pentaenoic acid (also referred to as 7,8-DHDPA) is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA). This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory processes and cellular signaling. This article explores the biological activity of 7,8-DHDPA, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C22H34O4

- Molecular Weight : 362.5 g/mol

- CAS Number : 168111-93-1

- Structural Characteristics : The compound features multiple double bonds and hydroxyl groups that contribute to its reactivity and biological functions.

Anti-inflammatory Effects

7,8-DHDPA is reported to exhibit significant anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by influencing various signaling pathways.

-

Mechanism of Action :

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that 7,8-DHDPA can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .

- Regulation of Leukocyte Function : The compound enhances the resolution of inflammation by promoting macrophage apoptosis and efferocytosis, which are critical for returning tissues to homeostasis .

- Case Studies :

Cardiovascular Benefits

The cardiovascular benefits of 7,8-DHDPA are linked to its ability to improve endothelial function and reduce platelet aggregation.

- Platelet Aggregation Inhibition :

- Case Studies :

Neuroprotective Effects

Emerging evidence suggests that 7,8-DHDPA may possess neuroprotective properties.

- Mechanism of Neuroprotection :

- Case Studies :

Data Summary

Q & A

Q. What are the recommended methods for synthesizing 7,8-dihydroxydocosa-pentaenoic acid in laboratory settings?

Synthesis typically involves enzymatic or chemical oxidation of precursor fatty acids such as docosapentaenoic acid (DPA). For chemical synthesis, epoxidation followed by hydroxylation under controlled conditions (e.g., using mCPBA for epoxidation and acid hydrolysis for hydroxyl group introduction) is common. Solvent handling is critical: ethanol or DMSO is often used for dissolving intermediates, with nitrogen gas purging to prevent oxidation . Post-synthesis, purification via reversed-phase HPLC with C18 columns ensures removal of byproducts.

Q. What are the optimal storage conditions to ensure the stability of this compound?

Store the compound at -20°C in amber glass vials under inert gas (argon or nitrogen) to minimize oxidation. For long-term stability (>1 year), lyophilization and storage in sealed ampoules with desiccants are recommended. Avoid repeated freeze-thaw cycles, as this accelerates degradation .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Mass Spectrometry (MS): High-resolution LC-MS (e.g., Q-TOF) with electrospray ionization (ESI) in negative ion mode confirms molecular weight (330.50416 g/mol) and detects impurities. MaxSpec® standards ensure quantitation accuracy .

- NMR: ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) validate double-bond geometry (Z-configuration) and hydroxyl group positions. Key signals include δ 5.3–5.4 ppm (olefinic protons) and δ 2.8 ppm (allylic protons) .

- HPLC-UV: Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. How does the stereochemistry of the double bonds influence the biological activity of this compound?

The 4(Z),10(Z),13(Z),16(Z),19(Z) configuration is critical for binding to lipid receptors like RXR and PPARγ. Computational docking studies suggest that the Z-conformation allows optimal van der Waals interactions with hydrophobic pockets in these receptors. Experimental mutagenesis of receptor binding sites (e.g., RXRα-LBD) combined with surface plasmon resonance (SPR) can validate stereospecific activity .

Q. What experimental strategies can mitigate oxidative degradation during in vitro assays?

- Antioxidant Additives: Include 0.01% butylated hydroxytoluene (BHT) or α-tocopherol in cell culture media .

- Inert Atmosphere: Conduct assays in gloveboxes with <0.1 ppm O₂ or use gas-tight plates .

- Stability Monitoring: Track lipid peroxidation via malondialdehyde (MDA) assays or thiobarbituric acid-reactive substances (TBARS) at 532 nm .

Q. How can researchers resolve discrepancies in reported bioactivity data across different studies?

- Purity Verification: Re-analyze compounds using LC-MS to rule out batch-specific impurities (e.g., epoxy derivatives from oxidation) .

- Metabolite Interference: Use selective inhibitors (e.g., COX-2 inhibitors) to determine if observed effects are due to the parent compound or metabolites like 17-oxo-DHA .

- Standardized Assay Conditions: Adopt uniform cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and normalize data to lipid content (e.g., via Folch extraction) .

Q. What computational tools are effective for modeling interactions between this compound and lipid-binding proteins?

Molecular dynamics (MD) simulations with GROMACS or AMBER can predict binding affinities. Parameterize the compound using the CGenFF or Lipid14 force field. Pair with experimental validation via isothermal titration calorimetry (ITC) to measure ΔG and ΔH .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory effects while others observe pro-inflammatory outcomes?

Divergent results may stem from:

- Concentration-Dependent Effects: Low concentrations (1–10 µM) often activate anti-inflammatory pathways (e.g., Nrf2), while higher doses (>25 µM) may induce ROS-mediated pro-inflammatory responses .

- Cell-Type Specificity: Primary macrophages and immortalized cell lines (e.g., THP-1) exhibit differential expression of lipid-metabolizing enzymes like CYP450 .

- Metabolic Context: Diets rich in competing fatty acids (e.g., arachidonic acid) can shift signaling toward pro-inflammatory eicosanoid synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.